molecular formula C16H19NO3 B2503799 Benzyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate CAS No. 1935363-59-9

Benzyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate

Cat. No. B2503799
CAS RN: 1935363-59-9
M. Wt: 273.332
InChI Key: JXWIBELPDMPXBO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of spirocyclic compounds has been a subject of interest due to their potential biological activities. Paper describes a novel synthesis of 2-oxa-7-azaspiro[3.5]nonane, where spirocyclic oxetanes are converted into o-cycloalkylaminoacetanilides and then subjected to oxidative cyclizations. This method successfully produced a tetracyclic system with a benzimidazole ring fusion. Similarly, paper reports a four-step synthesis of N-butyloxycarbonylalanyl-1,4-dioxa-7-azaspiro[4,4]nonane-8(S)-carboxylic acid ethyl ester, starting from N-benzyloxycarbonyl-1,4-dioxa-7-azaspiro[4,4]nonane-8(S)-carboxylic acid ethyl ester. Paper developed a general procedure for synthesizing spirocyclic 3-oxotetrahydrofurans, which led to the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, yielding isomeric condensation products. Lastly, paper achieved the synthesis of a diastereomer of 1-benzyl-7,9-dimethyl-8-oxo-1-azaspiro[4.4]nonane-6-carbonitrile through a diiron nonacarbonyl-assisted spirocyclization reaction.

Molecular Structure Analysis

The molecular structures of the synthesized spirocyclic compounds are characterized by their complex ring systems. In paper , the X-ray crystal structure of the synthesized tetracyclic system reveals the presence of a spiro[oxetane-3,3'-pyrido[1,2-a]benzimidazole] moiety. The NOESY NMR spectroscopy experiments in paper helped in determining the stereochemistry of the synthesized diastereomer, confirming it as the (5R*, 6S*, 7S*, 9S*)-diastereomer.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these spirocyclic compounds are varied and often involve multiple steps. Oxidative cyclizations play a crucial role in the synthesis described in paper , while the reaction between an active methylene group-containing compound and N,N-dimethylformamide dimethyl acetal is central to the findings in paper . The spirocyclization reaction facilitated by diiron nonacarbonyl is a key step in the synthesis reported in paper .

Physical and Chemical Properties Analysis

While the abstracts provided do not give extensive details on the physical and chemical properties of the synthesized compounds, it can be inferred that these properties are influenced by the spirocyclic structures and the presence of various functional groups. The compounds synthesized in papers , , , and likely exhibit unique properties due to their complex molecular architectures, which could be relevant for their potential biological activities.

Scientific Research Applications

Synthetic Approaches and Chemical Transformations

Benzyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate and related compounds have been the subject of various synthetic and chemical transformation studies. For instance, a novel synthesis approach has been developed for spirocyclic oxetane-fused benzimidazole derivatives, which included the successful conversion of 2-oxa-7-azaspiro[3.5]nonane into various complex molecular structures (Gurry et al., 2015). In another study, substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates were synthesized through a regioselective cycloaddition of C-aryl- and C-carbamoylnitrones (Molchanov & Tran, 2013). The synthetic and isolation processes of various diastereomers, such as 1-benzyl-7,9-dimethyl-8-oxo-1-azaspiro[4.4]nonane-6-carbonitrile, have also been documented, showcasing the intricate chemistry involved in the creation of these compounds (Gravestock & McKenzie, 2002).

Mechanistic Studies and Applications

Mechanistic Insights and Potential Applications

Detailed mechanistic studies have been conducted to understand the formation and reactivity of such compounds. For instance, a study explored the sequential generation and cyclization of N-alkoxyaminyl radicals to produce 1-azaspiro[4.4]nonane, highlighting its prominence in organic and medicinal chemistry (Bejarano et al., 2022). Another study reported on the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, which is known to react readily with substrates containing an active methylene group (Moskalenko & Boev, 2012).

Safety and Hazards

The compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

benzyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c18-14-7-10-17(16(11-14)8-4-9-16)15(19)20-12-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWIBELPDMPXBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(=O)CCN2C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate

CAS RN

1935363-59-9
Record name benzyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate
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